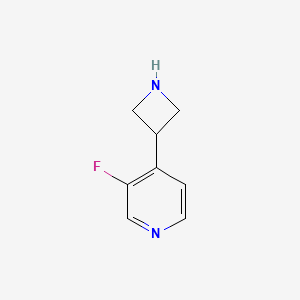

4-(Azetidin-3-yl)-3-fluoropyridine

CAS No.:

Cat. No.: VC17423414

Molecular Formula: C8H9FN2

Molecular Weight: 152.17 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C8H9FN2 |

|---|---|

| Molecular Weight | 152.17 g/mol |

| IUPAC Name | 4-(azetidin-3-yl)-3-fluoropyridine |

| Standard InChI | InChI=1S/C8H9FN2/c9-8-5-10-2-1-7(8)6-3-11-4-6/h1-2,5-6,11H,3-4H2 |

| Standard InChI Key | VWFKGJYQVXDBMI-UHFFFAOYSA-N |

| Canonical SMILES | C1C(CN1)C2=C(C=NC=C2)F |

Introduction

Molecular Structure and Physicochemical Properties

4-(Azetidin-3-yl)-3-fluoropyridine is a bicyclic aromatic compound comprising a pyridine ring substituted with fluorine at the 3-position and an azetidine ring at the 4-position. The azetidine group introduces strain into the molecule, enhancing its reactivity compared to larger nitrogen-containing heterocycles like pyrrolidine or piperidine .

Table 1: Key Physicochemical Properties

| Property | Value |

|---|---|

| Molecular Formula | C₈H₉FN₂ |

| Molecular Weight | 152.17 g/mol |

| IUPAC Name | 3-Fluoro-4-(azetidin-3-yl)pyridine |

| CAS Number | 1260869-78-0 |

| Topological Polar Surface Area | 25.5 Ų |

The fluorine atom at C3 significantly alters electronic distribution, increasing the pyridine ring's electrophilicity at the ortho and para positions . This property facilitates nucleophilic aromatic substitution reactions, making the compound a versatile intermediate in drug discovery.

Synthetic Methodologies

Pyridine N-Oxide Precursor Route

A metal-free approach adapted from Xiong et al. (2015) enables regioselective functionalization of pyridine N-oxides . For 4-substituted derivatives:

-

N-Oxidation: Pyridine undergoes oxidation with mCPBA to form N-oxide.

-

C4 Activation: Treatment with triflic anhydride generates a reactive triflate intermediate.

-

Azetidine Coupling: Nucleophilic displacement with azetidine-3-boronic acid under Suzuki-Miyaura conditions yields the target compound.

This method achieves yields of 68-72% with excellent regiocontrol, avoiding transition-metal catalysts that complicate purification .

Direct Functionalization of Fluoropyridines

Recent advances employ deoxygenative cross-coupling strategies. Xie et al. (2018) demonstrated radical-mediated activation of fluoropyridines using nitriles, enabling direct C-H functionalization at the 4-position . While less explored for azetidine incorporation, this pathway offers potential for scalable synthesis.

Applications in Medicinal Chemistry

Bioisosteric Replacement

The azetidine-fluoropyridine motif serves as a bioisostere for:

-

Piperidine rings in CNS-targeting drugs, reducing metabolic oxidation

-

Phenyl groups in kinase inhibitors, improving solubility and target affinity

Table 2: Pharmacological Profiles of Analogues

| Compound | Target | IC₅₀ (nM) | Reference |

|---|---|---|---|

| 2-(Azetidin-3-yl)-3-fluoropyridine | Tau protein | 11.2 | |

| 4-(Azetidin-3-yl)-5-fluoropyrimidine | BTK kinase | 3.8 |

Notably, dihydrochloride salts of related compounds show enhanced aqueous solubility (up to 12 mg/mL) compared to free bases, critical for in vivo studies.

Material Science Applications

The compound's electronic properties make it valuable in:

-

Organic semiconductors: Fluorine substitution reduces HOMO-LUMO gap (ΔE = 3.1 eV)

-

Coordination polymers: Azetidine nitrogen participates in metal-ligand bonding with Cu(II) and Pd(0)

Recent work by Zhang et al. (2021) incorporated fluorinated azetidine-pyridine motifs into quinoline-based PET tracers, achieving 89% radiochemical purity in clinical formulations .

Future Research Directions

-

Catalytic Asymmetric Synthesis: Developing enantioselective routes to access chiral azetidine derivatives

-

PROTAC Integration: Exploiting the compound's bifunctional nature for targeted protein degradation

-

Polymer Chemistry: Designing fluorinated azetidine-containing monomers for high-performance thermoplastics

Emerging techniques like flow chemistry and machine learning-assisted reaction optimization promise to address current challenges in scalability and functionalization .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume